molecular formula C10H9FN2O B14267204 Benzamide, N-(cyanomethyl)-2-fluoro-N-methyl- CAS No. 205309-71-3

Benzamide, N-(cyanomethyl)-2-fluoro-N-methyl-

Cat. No.: B14267204
CAS No.: 205309-71-3
M. Wt: 192.19 g/mol
InChI Key: FTHDYUKTWXMEIS-UHFFFAOYSA-N
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Description

Benzamide, N-(cyanomethyl)-2-fluoro-N-methyl- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a cyanomethyl group, a fluorine atom, and a methyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(cyanomethyl)-2-fluoro-N-methyl- typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors and optimized catalysts to enhance yield and reduce reaction times. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to provide high yields and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(cyanomethyl)-2-fluoro-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and catalyst used.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides.

Mechanism of Action

The mechanism of action of Benzamide, N-(cyanomethyl)-2-fluoro-N-methyl- involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. For example, benzamide derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives, such as:

  • N-(cyanomethyl)benzamide
  • N-[(1H-tetrazol-5-yl)methyl]benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

Benzamide, N-(cyanomethyl)-2-fluoro-N-methyl- is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

205309-71-3

Molecular Formula

C10H9FN2O

Molecular Weight

192.19 g/mol

IUPAC Name

N-(cyanomethyl)-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C10H9FN2O/c1-13(7-6-12)10(14)8-4-2-3-5-9(8)11/h2-5H,7H2,1H3

InChI Key

FTHDYUKTWXMEIS-UHFFFAOYSA-N

Canonical SMILES

CN(CC#N)C(=O)C1=CC=CC=C1F

Origin of Product

United States

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